2-(3-Methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

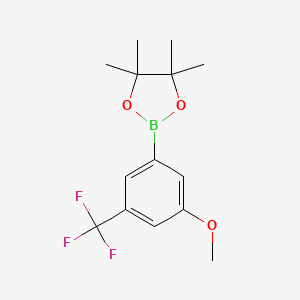

This compound is a pinacol boronate ester featuring a phenyl ring substituted with a methoxy group (electron-donating) at the 3-position and a trifluoromethyl group (electron-withdrawing) at the 5-position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers stability and reactivity for applications in cross-coupling reactions (e.g., Suzuki-Miyaura), fluorescence probes, and pharmaceutical intermediates. Its molecular formula is estimated as C₁₅H₁₉BF₃O₃ (molecular weight ≈ 329.1 g/mol), though exact values depend on synthetic routes .

Properties

IUPAC Name |

2-[3-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-6-9(14(16,17)18)7-11(8-10)19-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEULUGDUPXKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Bis(pinacolato)diboron

Reaction Mechanism and Substrate Selection

The most widely reported method involves the palladium-catalyzed borylation of 3-methoxy-5-(trifluoromethyl)phenyl halides (e.g., bromides or iodides) with bis(pinacolato)diboron (B₂pin₂). This approach leverages the electrophilic character of the aryl halide, which undergoes oxidative addition with a palladium(0) catalyst to form an aryl-palladium(II) intermediate. Subsequent transmetallation with B₂pin₂ yields the target boronate ester.

Key substrates include:

Catalytic System Optimization

A typical protocol employs:

- Pd(dba)₂ (2 mol%) or PdCl₂(PPh₃)₂ (3 mol%) as the palladium source.

- SPhos or Xantphos (4 mol%) as ligands to enhance catalytic activity.

- KOAc (3 equiv) as a mild base in 1,4-dioxane at 80–100°C for 12–24 hours.

Table 1: Comparative Yields Under Varied Conditions

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aryl bromide | Pd(dba)₂/SPhos | 80 | 18 | 72 |

| Aryl iodide | PdCl₂(PPh₃)₂/Xantphos | 100 | 12 | 68 |

Yields are influenced by the steric and electronic effects of the trifluoromethyl group, which moderately slows transmetallation compared to non-fluorinated analogs.

Direct Boronic Acid Esterification via Dehydrocoupling

Synthesis from 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid

An alternative route involves the condensation of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. This method avoids transition metals, making it advantageous for applications requiring low metal residues.

Reaction Conditions

- Pinacol (1.2 equiv), MgSO₄ (1 equiv) in CH₂Cl₂ at room temperature for 16 hours.

- The reaction proceeds via a two-step mechanism: initial formation of a boronate complex followed by dehydration to the cyclic ester.

Yield and Purity

Diazonium Salt-Mediated Borylation

One-Pot Diazotization and Boron Insertion

A patent by discloses a metal-free method using aryl diazonium salts generated in situ from 3-methoxy-5-(trifluoromethyl)aniline. The diazonium intermediate reacts with B₂pin₂ under radical initiation conditions:

Procedure Overview

- Diazotization : Treat 3-methoxy-5-(trifluoromethyl)aniline (1 equiv) with tert-butyl nitrite (1.5 equiv) in MeCN at 25°C for 4 hours.

- Radical Borylation : Add B₂pin₂ (1.2 equiv) and benzoyl peroxide (2 mol%) to initiate boron-centered radical coupling.

Advantages and Limitations

Comparative Analysis of Methodologies

Efficiency and Scalability

- Palladium-catalyzed method : Highest yields (68–72%) but requires rigorous metal removal for pharmaceutical use.

- Dehydrocoupling : Superior purity and scalability (>50 g batches) but depends on boronic acid availability.

- Diazonium route : Cost-effective for small-scale synthesis but limited by radical side reactions.

Advanced Purification and Characterization

Distillation vs. Chromatography

Industrial-Scale Production Insights

Cost Analysis

Regulatory Compliance

- ICH Q3D guidelines : Distillation ensures compliance with metal impurity limits (<10 ppm Pd).

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The compound can serve as a boron source in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, thus enabling the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The presence of the trifluoromethyl group allows for selective functionalization of aromatic rings. This property is exploited in the synthesis of pharmaceuticals and agrochemicals where specific substitutions are desired .

Medicinal Chemistry

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity. The ability to modify the trifluoromethyl group can lead to compounds with improved efficacy against various cancer cell lines .

- Antimicrobial Properties : Studies suggest that this compound and its derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics .

Material Science

- Polymer Chemistry : The compound can be utilized in the development of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials are valuable in electronics and packaging industries .

- Sensors : Due to its electronic properties, it can be incorporated into sensor technologies for detecting environmental pollutants or biological agents .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Key Research Findings

- Electronic Tuning : Substitution at the 3- and 5-positions allows precise modulation of boronate reactivity. EDGs at 3 (e.g., OCH₃) and EWGs at 5 (e.g., CF₃) balance activation and stability .

- Steric Effects : Bulky substituents (e.g., cyclopropyl in ) reduce reaction rates in cross-couplings but improve selectivity.

- Commercial Availability : The target compound is less commonly catalogued than simpler analogs (e.g., dimethyl-substituted in ), necessitating custom synthesis .

Biological Activity

The compound 2-(3-Methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , characterized by a dioxaborolane ring and a trifluoromethyl-substituted phenyl group. The presence of the methoxy group enhances its lipophilicity, which can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the dioxaborolane class exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : Dioxaborolanes may act as inhibitors for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxaborolanes can induce oxidative stress in cells.

- Cell Cycle Arrest : Evidence indicates that certain analogs can disrupt the cell cycle in cancerous cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2-Dioxaborolane Derivative | MCF-7 | 15 | Apoptosis induction |

| Control | MCF-7 | >50 | - |

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Q & A

(Basic) What are the standard synthetic routes for preparing 2-(3-Methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis typically involves coupling a substituted aryl halide with a pinacol boronate ester via Miyaura borylation. Key steps include:

- Precursor Preparation : Start with 3-methoxy-5-(trifluoromethyl)phenyl bromide or iodide.

- Catalysis : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand (e.g., XPhos) in a solvent like THF or dioxane .

- Reaction Conditions : Maintain anhydrous conditions under inert gas (N₂/Ar), and heat at 80–100°C for 12–24 hours.

- Work-Up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

(Advanced) How can reaction yields be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) to balance activity and stability.

- Base Selection : Use Cs₂CO₃ or K₃PO₄ to enhance nucleophilic displacement; avoid bases that decompose the trifluoromethyl group.

- Solvent Effects : Polar aprotic solvents like DMF or THF improve solubility of aryl halides.

- Mole Ratio : Maintain a 1:1.2 ratio of boronic ester to aryl halide to minimize side reactions .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹⁹F NMR) groups. The pinacol methyl groups appear as singlets (δ ~1.3 ppm) .

- ¹¹B NMR : Confirm boronate ester formation (δ ~30–35 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with accurate mass matching.

- Elemental Analysis : Ensure C, H, B, and F percentages align with theoretical values .

(Advanced) How to address discrepancies in ¹⁹F NMR data for intermediates during synthesis?

Methodological Answer:

- Solvent Effects : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to avoid shifts from hydrogen bonding.

- Dynamic Effects : Check for rotational barriers in the trifluoromethyl group; low-temperature NMR (-40°C) may resolve splitting.

- Impurity Analysis : Compare with ¹H-decoupled ¹⁹F NMR to identify fluorinated byproducts (e.g., unreacted aryl halides) .

(Basic) What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (Ar) in sealed, desiccated vials. Use molecular sieves in storage containers.

- Thermal Stability : Avoid temperatures >80°C; perform TGA analysis to determine decomposition onset (typically >150°C for dioxaborolanes) .

- Safety Protocols : Follow hazard guidelines for boronate esters (e.g., avoid ignition sources, use fume hoods) .

(Advanced) How to resolve low reactivity in cross-coupling reactions caused by steric hindrance?

Methodological Answer:

- Ligand Design : Use bulky ligands (e.g., SPhos, RuPhos) to stabilize Pd intermediates and reduce steric clashes.

- Microwave-Assisted Synthesis : Increase reaction rates by heating at 120°C for 1–2 hours.

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., NO₂) on the aryl halide to enhance electrophilicity .

(Advanced) How can computational methods predict the reactivity of this boronic ester?

Methodological Answer:

- DFT Calculations : Model the transition state of Suzuki-Miyaura coupling using Gaussian or ORCA software. Focus on B-O bond dissociation energies and Pd coordination geometry.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics.

- Electrostatic Potential Maps : Identify electron-deficient regions in the aryl ring to guide functionalization .

(Basic) What analytical techniques confirm the absence of hydrolyzed byproducts?

Methodological Answer:

- TLC Monitoring : Use silica plates with fluorescent indicator; hydrolyzed boronic acids exhibit lower Rf values.

- IR Spectroscopy : Detect B-OH stretches (~3200–3600 cm⁻¹) absent in the pure boronic ester.

- Ion Chromatography : Quantify free borate ions (e.g., BO₃³⁻) in aqueous extracts .

(Advanced) How to analyze thermal decomposition pathways using TGA-DSC?

Methodological Answer:

- Temperature Ramp : Heat at 10°C/min under N₂ to 500°C. Observe mass loss steps corresponding to pinacol ligand release (~200°C) and aryl group decomposition (~300°C).

- Kissinger Analysis : Calculate activation energy (Eₐ) from DSC peaks to predict shelf-life stability.

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR to identify volatile decomposition products (e.g., BF₃, CO₂) .

(Basic) What strategies ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Stoichiometric Precision : Use automated syringes for boronate ester and catalyst addition.

- In Situ Monitoring : Employ ReactIR to track reaction progress via B-O bond vibrations.

- Purification Consistency : Optimize column chromatography gradients using HPLC-DAD to confirm purity thresholds (>97%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.